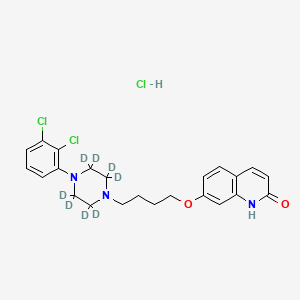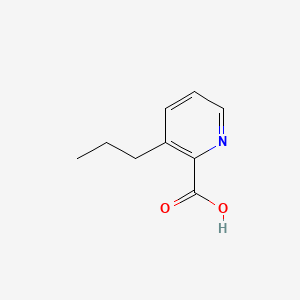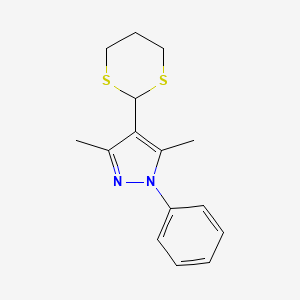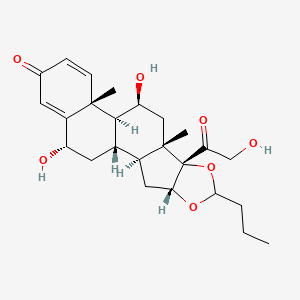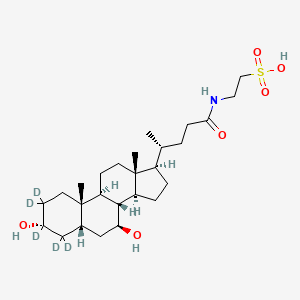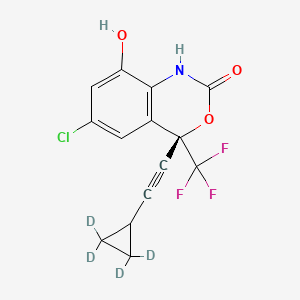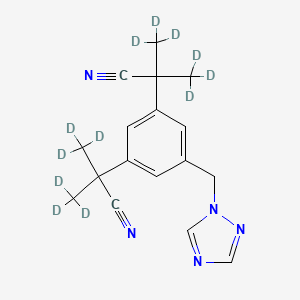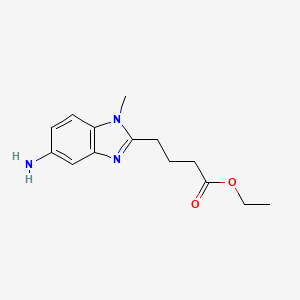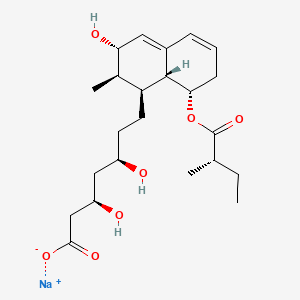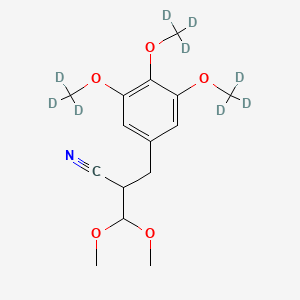
3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is a complex organic compound that is commonly used in the field of organic chemistry . It is a derivative of cinnamaldehyde, which is a natural organic compound found in the bark of cinnamon trees . This compound is an intermediate in the synthesis of Trimethoprim .
Synthesis Analysis
The compound is synthesized by reacting 3,4,5-Trimethoxy-d9-cinnamaldehyde with dimethyl acetal in the presence of a catalyst . This compound is commonly used as a reagent in organic synthesis, particularly in the field of drug development .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is C15H21NO5 . The InChI is InChI=1S/C15H21NO5/c1-17-12-7-10 (8-13 (18-2)14 (12)19-3)6-11 (9-16)15 (20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 . The Canonical SMILES is COC1=CC (=CC (=C1OC)OC)CC (C#N)C (OC)OC .Physical And Chemical Properties Analysis
The molecular weight of 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is 304.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 8 . The Exact Mass and Monoisotopic Mass is 304.19846348 g/mol . The Topological Polar Surface Area is 69.9 Ų . The Heavy Atom Count is 21 .Wissenschaftliche Forschungsanwendungen
Application 1: Proteomics Research
Specific Scientific Field
Proteomics
Summary of the Application
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.
Methods of Application
While the specific methods of application for this compound in proteomics research are not detailed in the available resources, proteomics generally involves processes such as protein extraction, separation, identification, and functional characterization.
Results or Outcomes
The specific results or outcomes of using this compound in proteomics research are not provided in the available resources. However, proteomics research often leads to the identification of potential drug targets and biomarkers for diseases.
Application 2: Environmental Pollutant Standards
Specific Scientific Field
Environmental Science
Summary of the Application
Stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of pollutants in air, water, soil, sediment, and food .
Methods of Application
These compounds are typically used in tandem with analytical techniques such as mass spectrometry to detect and quantify pollutants in various environmental samples.
Results or Outcomes
The use of these compounds as standards helps in the accurate detection and quantification of pollutants, contributing to environmental monitoring and protection efforts.
Application 3: Synthesis of Trimethoprim
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used as an intermediate in the synthesis of Trimethoprim , a widely used antibiotic that inhibits bacterial dihydrofolate reductase.
Methods of Application
The specific methods of application for this compound in the synthesis of Trimethoprim are not detailed in the available resources. However, the synthesis of Trimethoprim generally involves a series of organic reactions.
Results or Outcomes
The specific results or outcomes of using this compound in the synthesis of Trimethoprim are not provided in the available resources. However, the successful synthesis of Trimethoprim would result in an effective antibiotic for treating bacterial infections.
Application 4: Cross-Coupling Reactions
Summary of the Application
This compound is used as a phosphine ligand in palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Methods of Application
In a typical cross-coupling reaction, this compound would be used in conjunction with a palladium catalyst. The reaction conditions would depend on the specific substrates being used.
Results or Outcomes
The use of this compound in cross-coupling reactions can lead to the efficient formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Application 5: Synthesis of Erythrina Alkaloids
Summary of the Application
This compound can be used as a reactant to synthesize (2 S )-2-amino-3- [3,4-di (methoxy)phenyl]propan-1-ol (β-amino alcohol) for use as a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .
Methods of Application
The specific methods of application for this compound in the synthesis of Erythrina alkaloids are not detailed in the available resources. However, the synthesis of Erythrina alkaloids generally involves a series of organic reactions.
Results or Outcomes
The specific results or outcomes of using this compound in the synthesis of Erythrina alkaloids are not provided in the available resources. However, the successful synthesis of Erythrina alkaloids would result in effective compounds for various medicinal applications.
Application 6: Cross-Coupling Reactions
Summary of the Application
This compound is a phosphine ligand widely used in palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Eigenschaften
IUPAC Name |
3,3-dimethoxy-2-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEDBQYCETMX-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC(C#N)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662221 |
Source


|
| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal | |
CAS RN |
1185144-63-1 |
Source


|
| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

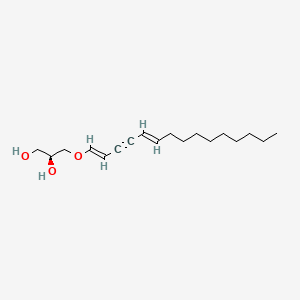
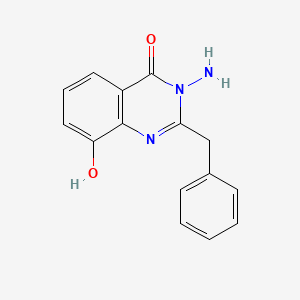
![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
![(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione](/img/structure/B562369.png)
![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
